![molecular formula C18H13Cl2NOS2 B3034908 3-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide CAS No. 251097-05-9](/img/structure/B3034908.png)
3-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide
Descripción general
Descripción
The compound 3-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide is a thioamide derivative, which is a class of compounds known for their complexing behavior with transition metals and potential biological activities. Thioamides are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is attached to an acyl group. The specific structure of this compound suggests potential interactions with various metals and biological targets due to the presence of chlorinated aromatic rings and a thiophene moiety.
Synthesis Analysis
The synthesis of aromatic thioamides typically involves the reaction of corresponding amides with sulfur-containing reagents. In the context of the provided papers, while the exact synthesis of the compound is not detailed, similar compounds have been synthesized through reactions involving chlorinated aromatic compounds. For instance, the synthesis of N-carboethoxy-4-chlorobenzene thioamide involves the reaction of chlorinated aromatic compounds with sulfur sources and subsequent derivatization . Another related synthesis involves the reaction of carboxylic acid hydrazides with a sulfur-containing diacetic acid derivative in water, which is considered a green chemistry approach due to the use of water as a solvent and the high yields obtained .
Molecular Structure Analysis
The molecular structure of thioamide compounds is crucial for their reactivity and interaction with metal ions. The crystallographic study of a related compound, 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, revealed that it crystallizes in the monoclinic system with specific cell parameters and space group, and the structure is stabilized by hydrogen bonds, π-π, and CH-π interactions . These interactions are significant as they can influence the binding properties of the compound with metals and other molecules.
Chemical Reactions Analysis
Thioamides are known to react with transition metals to form various complexes. The paper on the complexing behavior of aromatic thioamides reports the formation of complexes with bivalent, trivalent, and tetravalent metal ions, resulting in a variety of metal-thioamide complexes characterized by different spectroscopic and magnetic properties . These reactions are important for understanding the reactivity of thioamides and their potential applications in coordination chemistry and catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thioamide compounds are influenced by their molecular structure and the nature of their substituents. The presence of chlorinated aromatic rings and a thiophene ring in the compound of interest suggests it would have significant aromatic character, which could affect its solubility, melting point, and reactivity. The synthesis of related thiadiazole sulfonamides from 4-chlorobenzoic acid indicates that these compounds can be manipulated through a series of chemical transformations, which can alter their physical and chemical properties for specific applications, such as antiviral activity .
Aplicaciones Científicas De Investigación
1. Synthesis and Molecular Structure
A study by Mabkhot et al. (2016) focused on the synthesis of a novel thiophene-containing compound, which is structurally similar to 3-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide. They characterized the compound using various techniques such as FT-IR, NMR, mass spectrometry, and X-ray crystallography, finding that its molecular structure is stabilized by intramolecular interactions (Mabkhot et al., 2016).
2. Potential for Alzheimer’s Disease Treatment
Rehman et al. (2018) synthesized N-substituted derivatives of a compound similar to 3-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide to evaluate new drug candidates for Alzheimer’s disease. These compounds were assessed for enzyme inhibition activity against acetyl cholinesterase, which is a key target in Alzheimer’s treatment (Rehman et al., 2018).
3. Cytotoxic Activity and Cancer Research
Stolarczyk et al. (2018) investigated novel 4-thiopyrimidine derivatives, which are structurally related to 3-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide, for their cytotoxic activity. Their research aimed at understanding the potential of these compounds in cancer therapy, particularly against various cancer cell lines (Stolarczyk et al., 2018).
4. Synthesis and Characterization of Schiff Bases
Bhattacharjee et al. (2011) synthesized 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, a compound related to the one . They created Schiff bases from this compound and characterized them using spectroscopic data, exploring their potential in various applications (Bhattacharjee et al., 2011).
5. Antimicrobial and Enzyme Inhibition Studies
Rehman et al. (2013) synthesized a series of compounds structurally similar to 3-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide. These compounds were screened for their antimicrobial activity and enzyme inhibition, providing insights into their potential therapeutic applications (Rehman et al., 2013).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methylsulfanyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NOS2/c19-13-3-1-12(2-4-13)11-24-16-9-10-23-17(16)18(22)21-15-7-5-14(20)6-8-15/h1-10H,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTJNBJWUOLHEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601144774 | |
| Record name | N-(4-Chlorophenyl)-3-[[(4-chlorophenyl)methyl]thio]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601144774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide | |
CAS RN |
251097-05-9 | |
| Record name | N-(4-Chlorophenyl)-3-[[(4-chlorophenyl)methyl]thio]-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251097-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chlorophenyl)-3-[[(4-chlorophenyl)methyl]thio]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601144774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





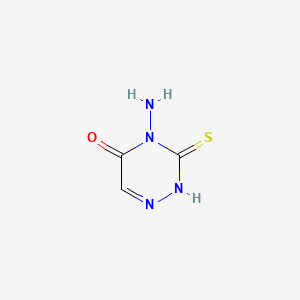
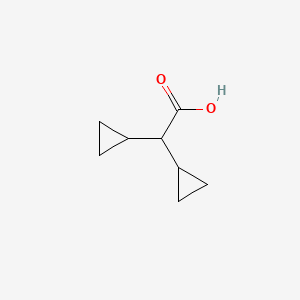
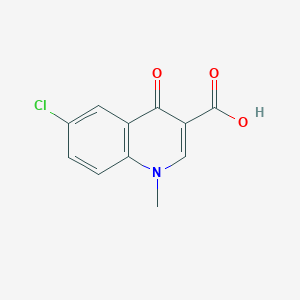

![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3034834.png)
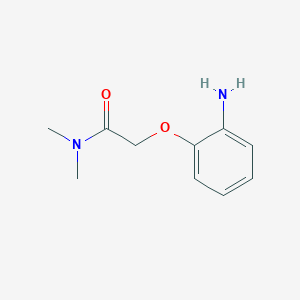
![4-[(3,5-dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034838.png)
![5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3034841.png)
![1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034843.png)
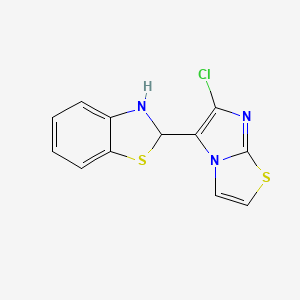

![2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione](/img/structure/B3034848.png)